d-Galactal

Übersicht

Beschreibung

d-Galactal: is a glycal derived from d-galactopyranose. Glycals are unsaturated sugar derivatives characterized by a double bond between the anomeric carbon atom and the adjacent carbon atom. This compound is a six-carbon sugar, specifically an aldohexose, and is naturally occurring in some plants and algae. It has gained importance in the scientific community due to its unique properties and versatility in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Traditional Methods: d-Galactal can be synthesized through elimination reactions.

Azidochrolination Reaction: This method involves the preparation of 2-azido-3,4,6-tri-O-acetyl-2-deoxy-d-galactopyranosyl chloride from 3,4,6-tri-O-acetyl-d-galactal.

Industrial Production Methods: Industrial production of this compound often involves continuous flow chemistry techniques to ensure scalability and safety. For example, the azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal is performed at room temperature using continuous flow chemistry, which minimizes side products and enhances yield .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: d-Galactal can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of this compound can yield reduced sugar derivatives.

Substitution: this compound can participate in substitution reactions, such as azidonitration and azidochrolination, to form azido-sugar derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium azide, ferric chloride, and acetonitrile are commonly used.

Major Products:

Oxidation: Oxidized sugar derivatives.

Reduction: Reduced sugar derivatives.

Substitution: Azido-sugar derivatives, such as 2-azido-3,4,6-tri-O-acetyl-2-deoxy-d-galactopyranosyl chloride.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antitumor Activity

d-Galactal derivatives have shown significant promise in the field of cancer research. For instance, a study focused on the design of this compound derivatives that exhibit high affinity for Galectin-8, a carbohydrate-binding protein implicated in tumor progression and metastasis. The derivatives were synthesized and evaluated for their binding affinity and biological activity, demonstrating potential as therapeutic agents against cancer .

1.2 Antibacterial Properties

Research has indicated that this compound can play a role in antibacterial strategies. It has been used to develop compounds that enhance autophagy in bacterial infections, thereby improving the immune response against pathogens. The structural modifications of this compound have been explored to optimize its antibacterial efficacy .

Organic Synthesis

2.1 Synthesis of Carbohydrate Derivatives

This compound serves as a valuable building block in organic synthesis, particularly for creating complex carbohydrate structures. It has been utilized in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides, showcasing its versatility in generating biologically relevant compounds .

2.2 Reaction Mechanisms

The reaction of this compound with various reagents has been studied extensively to understand its reactivity and mechanism. For example, the azidonitration of tri-O-acetyl-D-galactal with ceric ammonium nitrate resulted in the formation of azido-nitrate addition products, which are important intermediates in synthetic organic chemistry .

Biochemical Applications

3.1 Enzyme Substrate Studies

This compound is known to interact with enzymes such as β-galactosidase, where it acts as a substrate leading to the formation of covalent intermediates during enzymatic reactions. This property is exploited in biochemical assays to study enzyme kinetics and mechanisms .

3.2 Bioimaging Probes

Recent advancements have proposed the use of this compound derivatives as fluorescent probes in bioimaging applications. The ability to modify the chemical structure allows for the development of probes that can selectively bind to specific biomolecules, facilitating imaging techniques used in research and clinical diagnostics .

Data Tables

Case Studies

Case Study 1: this compound Derivatives Against Cancer

In a recent study published in ACS Medicinal Chemistry Letters, researchers synthesized a series of this compound derivatives aimed at inhibiting Galectin-8's role in cancer metastasis. The study reported that certain derivatives exhibited significantly higher binding affinities compared to unmodified this compound, indicating their potential as lead compounds for further drug development .

Case Study 2: Enzymatic Reactions Involving this compound

A detailed kinetic study on β-galactosidase revealed that this compound can form stable covalent intermediates during enzymatic reactions, which enhances our understanding of enzyme-substrate interactions and can lead to improved biocatalyst designs for industrial applications .

Wirkmechanismus

d-Galactal exerts its effects primarily through its role as a glycosylating agent. The compound can form glycosidic bonds with other molecules, facilitating the synthesis of complex carbohydrates. The molecular targets and pathways involved include glycosylation enzymes and pathways related to carbohydrate metabolism .

Vergleich Mit ähnlichen Verbindungen

d-Glucal: Another glycal derived from d-glucose, used in similar glycosylation reactions.

d-Mannal: A glycal derived from d-mannose, also used in carbohydrate synthesis.

d-Fucal: A glycal derived from d-fucose, used in the synthesis of fucosylated carbohydrates.

Uniqueness of d-Galactal: this compound is unique due to its specific structure and reactivity, which allows for the formation of a wide range of carbohydrate derivatives. Its ability to participate in regio- and stereoselective transformations makes it a valuable tool in organic synthesis and carbohydrate chemistry .

Biologische Aktivität

d-Galactal, a sugar derivative, has garnered attention for its biological activities, particularly its role as an inhibitor of β-galactosidase and its interactions with galectins. This article delves into the compound's mechanisms of action, affinity for various proteins, and potential therapeutic applications based on recent studies.

Overview of this compound

This compound is a 1,2-glycal that serves as a structural mimic of galactose. It is characterized by its ability to interact with carbohydrate-binding proteins, particularly galectins, which are involved in numerous biological processes including cell adhesion, migration, and immune response modulation.

Inhibition of β-Galactosidase

This compound acts as a reversible inhibitor of β-galactosidase by forming a glycosyl-enzyme complex. This interaction is characterized by:

- Slow Binding Kinetics : The compound exhibits an on-rate constant of approximately and an off-rate of about .

- Conformational Changes : The binding of this compound induces conformational changes in the enzyme that affect its activity. This alteration may lead to a decrease in enzyme efficiency even after the inhibitor is released .

Interaction with Galectins

This compound has been shown to selectively bind to galectin-8, a member of the galectin family that plays significant roles in tumor progression and immune modulation. Key findings include:

- High Affinity : Derivatives of this compound have demonstrated a binding affinity that is 4-8 times greater than their ester counterparts for galectin-8 .

- Selectivity : The derivatives exhibit more than double the selectivity for galectin-8 compared to other mammalian galectins, with some compounds showing up to 27-fold selectivity over galectin-1 .

Table 1: Binding Affinities and Selectivities of this compound Derivatives

| Compound | Binding Affinity (Kd) μM | Selectivity over Galectin-3 | Selectivity over Galectin-1 |

|---|---|---|---|

| This compound | 46 | 15-fold | 27-fold |

| Compound 6a | 46 | 15-fold | >27-fold |

| Compound 6b | Not specified | >2-fold | Not specified |

Therapeutic Potential

The unique properties of this compound suggest potential therapeutic applications:

- Antitumor Activity : By inhibiting galectin-8, this compound may hinder tumor progression and metastasis.

- Anti-inflammatory Effects : Its interaction with immune cells could modulate inflammatory responses.

Eigenschaften

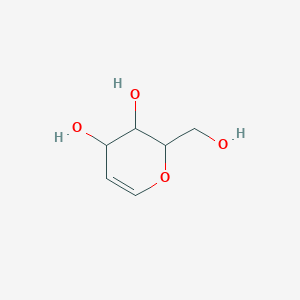

IUPAC Name |

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVECGMZCTULTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C(C1O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | glucal | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glucal | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864381 | |

| Record name | 1,5-Anhydro-2-deoxyhex-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21193-75-9 | |

| Record name | 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021193759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.